REACTION_CXSMILES
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[Cl:1][CH2:2]CO.[OH:5][C:6]1[CH:11]=[CH:10][C:9]([S:12][C:13]#N)=[CH:8][CH:7]=1.C(P(CC)CC)C.C(OCC)C>CC(C)=O.O>[Cl:1][CH2:2][CH2:13][S:12][C:9]1[CH:10]=[CH:11][C:6]([OH:5])=[CH:7][CH:8]=1
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Name
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|
Quantity
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3.9 g
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Type
|
reactant
|
Smiles
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ClCCO
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Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
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OC1=CC=C(C=C1)SC#N
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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CC(=O)C
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Name
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|
Quantity
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5.6 g
|
Type
|
reactant
|
Smiles
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C(C)P(CC)CC
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Name
|
|
Quantity
|
200 mL
|
Type
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reactant
|
Smiles
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C(C)OCC
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Name
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|
Quantity
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75 mL
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added dropwise over 25 minutes
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Duration
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25 min
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Type
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CUSTOM
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Details
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the layers separated
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Type
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WASH
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Details
|
The organic layer was washed with water (4×50 ml) and saturated sodium chloride (2×25 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil
|
Name
|
|
Type
|
|
Smiles
|
ClCCSC1=CC=C(C=C1)O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |